molecular formula C8H16ClNO B6190360 {4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride CAS No. 2648938-77-4

{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Cat. No.: B6190360
CAS No.: 2648938-77-4
M. Wt: 177.7
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Description

{4-ethyl-2-azabicyclo[211]hexan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azabicyclohexane, a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the reaction of 4-ethyl-2-azabicyclo[2.1.1]hexane with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include methanol or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity starting materials to minimize impurities.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

    Purification: Techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, resulting in altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • {2-azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride
  • {4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

Uniqueness

{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can result in different binding affinities, metabolic stability, and overall efficacy in various applications.

Properties

CAS No.

2648938-77-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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